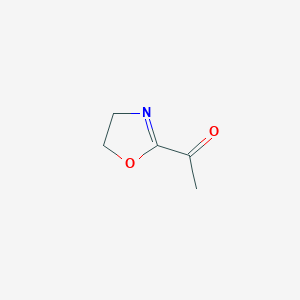

1-(4,5-Dihydro-1,3-oxazol-2-yl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

185444-98-8 |

|---|---|

Molecular Formula |

C5H7NO2 |

Molecular Weight |

113.11 g/mol |

IUPAC Name |

1-(4,5-dihydro-1,3-oxazol-2-yl)ethanone |

InChI |

InChI=1S/C5H7NO2/c1-4(7)5-6-2-3-8-5/h2-3H2,1H3 |

InChI Key |

LSIMTRQDJFJBBH-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=NCCO1 |

Canonical SMILES |

CC(=O)C1=NCCO1 |

Synonyms |

Ethanone, 1-(4,5-dihydro-2-oxazolyl)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 1 4,5 Dihydro 1,3 Oxazol 2 Yl Ethanone and Analogs

Classical Cyclization Strategies for Dihydro-1,3-oxazoles

The formation of the 4,5-dihydro-1,3-oxazole (also known as a 2-oxazoline) ring is a cornerstone of heterocyclic chemistry, with several reliable methods having been established over decades of research.

Condensation Reactions Involving Amino Alcohols and Carboxylic Acid Derivatives

One of the most fundamental and widely employed methods for constructing the dihydro-1,3-oxazole ring is the condensation of a 1,2-amino alcohol with a carboxylic acid or its derivatives, such as acyl chlorides, esters, or nitriles. researchgate.netorganic-chemistry.orgwikipedia.org The general pathway involves two key steps: the formation of an N-(2-hydroxyethyl)amide intermediate, followed by a dehydrative cyclization.

The initial acylation of the amino alcohol is typically straightforward. The subsequent cyclization of the N-(2-hydroxyethyl)amide is the critical ring-forming step and often requires specific reagents to facilitate the dehydration. A variety of dehydrating agents have been successfully employed for this transformation, each with its own advantages regarding reaction conditions and substrate scope. mdpi.com

Table 1: Reagents for Dehydrative Cyclization of N-(2-hydroxyethyl)amides

| Reagent Class | Specific Examples | Typical Conditions | Reference |

|---|---|---|---|

| Acid Catalysts | Triflic Acid (TfOH), Polyphosphoric Acid (PPA) | Heating in a suitable solvent (e.g., DCE) | mdpi.com |

| Thionyl Chloride | SOCl₂ | Often used to generate an acyl chloride in situ, followed by cyclization | wikipedia.org |

| Fluorinating Agents | DAST, Deoxo-Fluor | Mild conditions, effective for sensitive substrates | innovareacademics.in |

| Phosphorus Reagents | Triphenylphosphine (in Appel or Mitsunobu-type reactions) | Often used with a co-reagent like I₂ or DEAD | innovareacademics.in |

This method is highly versatile, allowing for a wide range of substituents on both the amino alcohol and the carboxylic acid derivative, thus enabling the synthesis of a diverse library of dihydro-oxazole analogs. One-pot procedures starting directly from the carboxylic acid and amino alcohol have also been developed, offering a more streamlined and efficient process. mdpi.com

Routes from Alpha-Hydroxy Ketones and Cyanates

The synthesis of dihydro-1,3-oxazoles from α-hydroxy ketones and cyanates is a less commonly documented pathway compared to the condensation of amino alcohols. While the reaction of α-haloketones with amides (the Bredereck reaction) is a known route to aromatic oxazoles, the direct use of α-hydroxy ketones and cyanates for the dihydro variants is not extensively covered in the surveyed chemical literature. ijpsonline.com This suggests that while theoretically plausible, this specific route may have limitations or be less efficient than other established methods.

Multi-Component Reactions for Ring Formation

Multi-component reactions (MCRs) offer a powerful strategy for the efficient synthesis of complex molecules like dihydro-1,3-oxazoles in a single step, enhancing atom economy and reducing waste. Several MCRs have been developed for this purpose.

One notable example is a three-component coupling involving an aryl halide, an amino alcohol, and a tert-butyl isocyanide, which proceeds under palladium catalysis to yield a range of 2-substituted oxazolines. organic-chemistry.org Another approach describes a one-pot, four-component condensation that efficiently produces substituted 2-oxazolines, highlighting the power of MCRs in generating molecular diversity. nih.gov These methods are particularly valuable for creating libraries of compounds for screening purposes, as they allow for the variation of multiple substituents in a single synthetic operation.

Introduction of the Ethanone (B97240) Moiety at C-2 of the Dihydro-1,3-oxazole Ring

To synthesize the target compound, 1-(4,5-dihydro-1,3-oxazol-2-yl)ethanone, the acetyl group must be incorporated at the C-2 position. This can be achieved either by functionalizing a pre-formed ring or by using a building block that already contains the required keto-functionality.

Targeted Acylation and Alkylation Approaches

The direct introduction of an ethanone group onto a pre-existing 2-unsubstituted dihydro-1,3-oxazole ring via acylation presents a significant chemical challenge. The C-2 proton in a dihydro-oxazole is attached to an sp³-hybridized carbon and is not sufficiently acidic to be easily removed by common bases, making deprotonation and subsequent acylation difficult. The chemical literature extensively documents the C-H activation and functionalization of the aromatic oxazole (B20620) ring, which is more electronically activated. innovareacademics.in However, analogous direct C-2 acylation methodologies for the saturated dihydro-oxazole system are not well-established, rendering this a less common synthetic strategy.

Strategies Involving Pre-functionalized Building Blocks

A more feasible and common strategy involves using a starting material that already contains the carbon skeleton of the ethanone moiety. This approach leverages the classical cyclization methods described in section 2.1.1, but employs a specialized carboxylic acid derivative.

The key precursor for this strategy is a β-keto acid derivative, such as ethyl acetoacetate (B1235776) or diketene. The reaction sequence involves the condensation of an amino alcohol (e.g., 2-aminoethanol) with the β-keto derivative to form an N-(2-hydroxyethyl)-β-ketoamide intermediate. This intermediate can then undergo intramolecular cyclization and dehydration to yield the desired 2-(acetonyl)-substituted dihydro-oxazole, which is a tautomer of this compound.

Table 2: Potential Pre-functionalized Building Blocks

| Building Block | Reactant | Intermediate | Product |

|---|---|---|---|

| Ethyl Acetoacetate | 2-Aminoethanol | N-(2-hydroxyethyl)-3-oxobutanamide | This compound |

| Acetoacetonitrile | 2-Aminoethanol | N-(2-hydroxyethyl)-3-oxobutanimidamide | This compound |

| Diketene | 2-Aminoethanol | N-(2-hydroxyethyl)-3-oxobutanamide | this compound |

This approach is advantageous as it builds the desired functionality into the molecule from the start, bypassing the difficulties of post-cyclization functionalization at the C-2 position. The Hantzsch reaction, for example, famously utilizes β-ketoesters in multi-component reactions, albeit typically for the synthesis of dihydropyridines, but it underscores the utility of these building blocks in heterocyclic synthesis. nih.gov The cyclization of the ketoamide intermediate would proceed via the established dehydration methods, providing a reliable route to the target compound and its analogs. mdpi.com

Green Chemistry Principles in Dihydro-1,3-oxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of oxazole and its derivatives to minimize environmental impact. researchgate.netresearchgate.net These approaches focus on reducing the use of hazardous reagents and solvents, improving energy efficiency, and designing safer chemical processes. mdpi.com

Key green synthetic strategies for dihydro-1,3-oxazole synthesis include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves product yields compared to conventional heating methods. researchgate.netnih.gov Microwave irradiation has been successfully employed in the heterocyclization of amidoximes and acyl chlorides or carboxylic acid esters to produce oxadiazole derivatives, a related class of compounds. mdpi.com

Ultrasound-Mediated Synthesis: Sonication provides an alternative energy source that can promote reactions, leading to shorter reaction times and milder conditions. researchgate.net

Use of Greener Solvents: The replacement of toxic and volatile organic solvents with more environmentally benign alternatives, such as ionic liquids or water, is a cornerstone of green chemistry. researchgate.netijpsonline.com Ionic liquids, for instance, can be reused multiple times without a significant loss in product yield. ijpsonline.com

Catalyst-Free or Green Catalysts: The development of synthetic methods that avoid the use of corrosive or toxic catalysts is highly desirable. researchgate.net When catalysts are necessary, the focus is on using environmentally friendly options that can be easily recovered and recycled. researchgate.net For example, a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin has been used to catalyze the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to produce 5-aryloxazoles, with the base and byproduct being easily removable by filtration. organic-chemistry.org

These green approaches not only contribute to a more sustainable chemical industry but also often lead to more efficient and cost-effective synthetic processes. researchgate.net

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties. These modifications can be broadly categorized into reactions involving the dihydro-1,3-oxazole ring and transformations of the ethanone group.

The dihydro-1,3-oxazole ring can be functionalized at various positions. Direct arylation of oxazoles can be achieved with high regioselectivity at both the C-2 and C-5 positions using palladium catalysis with task-specific phosphine (B1218219) ligands. organic-chemistry.org The choice of solvent plays a crucial role in directing the arylation, with polar solvents favoring C-5 arylation and nonpolar solvents favoring C-2 arylation. organic-chemistry.org

Furthermore, the oxazoline (B21484) ring itself can be part of more complex fused heterocyclic systems, such as thiazolo-oxazoles, which exhibit a range of potential biological activities. ontosight.ai The synthesis of these fused systems often involves condensation reactions of appropriate precursors. ontosight.ai

The ethanone group attached to the dihydro-1,3-oxazole ring provides a reactive handle for a variety of chemical transformations. The ketone functionality can undergo reactions typical of carbonyl compounds. For instance, ketoester and ethanone derivatives containing pyrazole/thiazole scaffolds have been synthesized and characterized. researchgate.net

The acetyl group of ethanone derivatives can serve as a precursor for the synthesis of other heterocyclic compounds. researchgate.net For example, Claisen condensation between acetophenones and diethyl oxalate (B1200264) can form 1,3-dicarbonyls, which can then be treated with hydroxylamine (B1172632) hydrochloride to produce isoxazoles. ijpsonline.com

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules derived from the this compound scaffold.

Regioselectivity:

In the synthesis of substituted oxazoles, regioselectivity is often a key challenge. For instance, metal-free annulation of alkynes, nitriles, and an oxygen source can lead to the regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. organic-chemistry.org The direct arylation of oxazoles at either the C-2 or C-5 position can be controlled by the choice of palladium catalyst and solvent. organic-chemistry.org

Stereoselectivity:

Chiral 2-oxazoline rings are widely used as ligands in asymmetric catalysis due to their facile synthesis and effectiveness in a variety of catalytic transformations. wikipedia.org The synthesis of oxazolines from β-hydroxy amides using reagents like Deoxo-Fluor® can proceed in a stereospecific manner with inversion of stereochemistry. rsc.org This control over stereochemistry is crucial for the development of enantioselective catalysts.

The table below summarizes various synthetic methodologies for oxazole and dihydro-1,3-oxazole derivatives, highlighting the reagents, conditions, and outcomes.

| Reaction Type | Starting Materials | Reagents/Catalysts | Conditions | Product | Ref. |

| Van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K2CO3) | Mild, basic | 5-substituted oxazole | ijpsonline.com |

| Cyclization | 2-Amino alcohol, Acyl chloride | Thionyl chloride (in situ) | Anhydrous | 2-Oxazoline | wikipedia.org |

| Cyclization | 2-Amino alcohol, Aldehyde | Halogen-based oxidizing agent (e.g., NBS) | - | 2-Oxazoline | wikipedia.org |

| Oxidative Cyclization | Enamide | Copper(II) catalyst | Room temperature | 2,5-disubstituted oxazole | organic-chemistry.org |

| Annulation | Alkyne, Nitrile, Oxygen source (PhIO) | TfOH or Tf2NH | Metal-free | 2,4-disubstituted or 2,4,5-trisubstituted oxazole | organic-chemistry.org |

| Direct Arylation | Oxazole, Aryl halide | Palladium catalyst, Phosphine ligand | Polar or nonpolar solvent | C-5 or C-2 arylated oxazole | organic-chemistry.org |

| Flow Synthesis of Oxazoline | β-hydroxy amide | Deoxo-Fluor® | Room temperature | Oxazoline | rsc.org |

| Flow Oxidation to Oxazole | Aryl-substituted oxazoline | Manganese dioxide (MnO2) | 60 °C | Oxazole | rsc.org |

Advanced Spectroscopic and Structural Characterization of 1 4,5 Dihydro 1,3 Oxazol 2 Yl Ethanone

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of infrared radiation, specific functional groups and their environments within the molecule can be identified.

Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in 1-(4,5-Dihydro-1,3-oxazol-2-yl)ethanone. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The most prominent features in the FT-IR spectrum are the sharp, strong absorption bands associated with the carbonyl (C=O) group of the ethanone (B97240) moiety and the carbon-nitrogen double bond (C=N) of the oxazoline (B21484) ring. The C=O stretching vibration is typically observed in the range of 1700-1725 cm⁻¹. The C=N stretching vibration of the oxazoline ring gives a strong absorption band typically found between 1600 cm⁻¹ and 1680 cm⁻¹. mdpi.com For instance, in poly(2-ethyl-2-oxazoline), a related structure, the amide carbonyl stretch is observed at 1630 cm⁻¹. researchgate.net

Other significant absorptions include those from the C-H bonds of the methyl and methylene (B1212753) groups. The asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups appear in the 2850-3000 cm⁻¹ region. Bending vibrations for these groups are observed between approximately 1350 and 1460 cm⁻¹. mdpi.com Furthermore, the C-O-C single bond stretching within the oxazoline ring typically produces a strong band in the 1050-1250 cm⁻¹ region.

Interactive Table: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2950-3000 | C-H Asymmetric Stretch | -CH₃ |

| 2850-2960 | C-H Symmetric Stretch | -CH₂- |

| 1700-1725 | C=O Stretch | Acetyl |

| 1600-1680 | C=N Stretch | Oxazoline Ring |

| 1375-1460 | C-H Bending | -CH₂-, -CH₃ |

| 1050-1250 | C-O-C Asymmetric Stretch | Oxazoline Ring |

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that result in a change in polarizability are Raman active.

For this compound, the C=O and C=N stretching vibrations are also expected to be prominent in the Raman spectrum, appearing in similar regions as in the IR spectrum (1700-1725 cm⁻¹ and 1600-1680 cm⁻¹, respectively). However, their relative intensities may differ. Symmetrical vibrations and bonds involving heavier atoms tend to produce stronger signals in Raman spectroscopy. The symmetric vibrations of the oxazoline ring would also be observable. The C-H stretching and bending vibrations will also be present, typically in the 2850-3000 cm⁻¹ and 1350-1460 cm⁻¹ regions, respectively.

Interactive Table: Predicted FT-Raman Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| 2950-3000 | C-H Asymmetric Stretch | -CH₃ |

| 2850-2960 | C-H Symmetric Stretch | -CH₂- |

| 1700-1725 | C=O Stretch | Acetyl |

| 1600-1680 | C=N Stretch | Oxazoline Ring |

| 1375-1460 | C-H Bending | -CH₂-, -CH₃ |

| ~800-1000 | Ring Breathing Mode | Oxazoline Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise structure of this compound can be confirmed.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The proton-decoupled ¹³C-NMR spectrum of this compound should display five distinct signals, one for each unique carbon atom in the molecule.

Carbonyl Carbon (-C=O): The carbon of the acetyl group is highly deshielded due to the double bond to oxygen and appears significantly downfield, typically in the range of δ 190-200 ppm.

Imino Carbon (-C=N): The sp²-hybridized carbon at the 2-position of the oxazoline ring is also significantly deshielded and is expected to resonate in the range of δ 164-168 ppm. For 2-methyl-2-oxazoline (B73545), this carbon appears around 166 ppm. chemicalbook.com

Methylene Carbons (-O-CH₂- and -N-CH₂-): The two sp³-hybridized methylene carbons of the oxazoline ring appear at higher field. The carbon bonded to the electronegative oxygen atom (-O-CH₂-) is more deshielded and typically resonates around δ 67-70 ppm. The carbon bonded to the nitrogen atom (-N-CH₂-) is found slightly upfield, generally in the range of δ 54-57 ppm. Data for 2-methyl-2-oxazoline shows these carbons at approximately 67.2 ppm and 54.6 ppm, respectively. chemicalbook.com

Methyl Carbon (-CH₃): The carbon of the acetyl methyl group is the most shielded carbon and will appear furthest upfield, typically in the range of δ 25-30 ppm.

Interactive Table: Predicted ¹³C-NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~190-200 | C =O |

| ~164-168 | C =N (C2) |

| ~67-70 | -O-C H₂- (C5) |

| ~54-57 | -N-C H₂- (C4) |

| ~25-30 | -C H₃ |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the two methylene groups (-N-CH₂- and -O-CH₂-), confirming their scalar coupling and proving their connectivity within the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signal at ~4.3 ppm to the carbon signal at ~68 ppm (-O-CH₂) and the proton signal at ~3.9 ppm to the carbon signal at ~55 ppm (-N-CH₂-). It would also correlate the methyl proton singlet at ~2.3 ppm to its corresponding carbon signal at ~27 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. Crucially, it would show a correlation from the acetyl methyl protons (~2.3 ppm) to both the carbonyl carbon (~195 ppm) and the imino carbon (C2, ~166 ppm). This C2 correlation is definitive proof that the acetyl group is attached to the 2-position of the oxazoline ring.

Solid-State NMR: For analyzing the compound in its crystalline or solid form, solid-state NMR could provide information about polymorphism, molecular packing, and dynamics in the solid state.

These advanced techniques, used in concert, provide an irrefutable and detailed picture of the molecular architecture of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound. Both high-resolution mass spectrometry and fragmentation pattern analysis provide complementary information for its definitive identification.

High-resolution mass spectrometry provides a precise measurement of a molecule's mass, often to four or more decimal places, which is crucial for determining its elemental composition. The molecular formula for this compound is C₅H₇NO₂. The theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

HRMS analysis is essential to experimentally confirm this calculated mass, distinguishing the compound from other potential isomers or molecules with the same nominal mass. For instance, the exact mass measurement allows for the unambiguous confirmation of the elemental formula C₅H₇NO₂.

Table 1: Theoretical Mass Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₅H₇NO₂ | 113.0477 |

| [M+H]⁺ | C₅H₈NO₂⁺ | 114.0550 |

| [M+Na]⁺ | C₅H₇NNaO₂⁺ | 136.0372 |

The analysis of fragmentation patterns, typically achieved through tandem mass spectrometry (MS/MS), provides insight into the compound's structure. In techniques like electrospray ionization (ESI), the molecule is often protonated, typically at the nitrogen atom of the oxazoline ring, to form the [M+H]⁺ ion. nih.gov The subsequent fragmentation of this ion under collision-induced dissociation (CID) reveals characteristic losses.

Studies on related 2-acyl-oxazolines show that fragmentation is dominated by pathways involving the stable oxazoline ring. researchgate.net Key fragmentation pathways for this compound are predicted to include:

Loss of ketene (B1206846) (CH₂=C=O): A common fragmentation for acetyl groups, leading to the formation of a protonated 2-methyl-2-oxazoline ion.

Loss of the acetyl group radical (•COCH₃): From the molecular ion (in electron ionization) to yield a C₄H₆NO⁺ fragment.

Ring cleavage: Fragmentation of the oxazoline ring itself, which can lead to the loss of ethene (C₂H₄) or other small neutral molecules.

The molecular ion peak is typically observed, which is a characteristic feature for many oxazoline derivatives. researchgate.net

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet (UV) and visible light.

The UV-Vis spectrum of this compound is influenced by the presence of its chromophores and, significantly, by tautomerism. This compound can exist in equilibrium between a keto form (the named structure) and an enamine form ((Z)-2-(1-aminoethylidene)oxazolidin-2-one). Structural studies on closely related compounds show that the enamine tautomer is often the more stable form, particularly in the solid state. nih.gov

The electronic transitions for each tautomer would be distinct:

Keto Tautomer: This form contains two primary chromophores: the carbonyl group (C=O) of the acetyl moiety and the imine group (C=N) of the oxazoline ring. It would be expected to exhibit a weak n → π* transition for the carbonyl group at a longer wavelength and π → π* transitions associated with both the C=O and C=N groups at shorter wavelengths in the UV region.

Enamine Tautomer: This form possesses a conjugated π-system (N-C=C-C=O), which lowers the energy gap for electronic transitions. This would result in a more intense π → π* absorption band at a longer wavelength compared to the transitions in the isolated keto tautomer.

Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the absorption wavelengths and explain the electronic transitions for the different tautomeric forms. nih.gov

X-ray Diffraction Analysis

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing.

While a specific crystal structure for this compound has not been reported in the reviewed literature, extensive crystallographic studies have been performed on highly analogous compounds, such as 2-acylmethyl-4,4-dimethyl-2-oxazolines. nih.gov These studies provide a robust model for the expected solid-state architecture.

A key finding from these analogues is that they crystallize in the enamine tautomeric form . nih.gov This indicates a strong preference for this isomer in the solid state due to the stability conferred by the conjugated system and potential for intermolecular hydrogen bonding. The molecular structure is characterized by a nearly planar arrangement of the core atoms involved in the conjugated system.

Based on the structure of its phenyl-substituted, dimethylated analogue, the solid-state architecture of this compound is expected to exhibit similar features. nih.gov

Table 2: Representative Crystallographic Data for an Analogous 2-Acyl-2-Oxazoline (2-[4,4-dimethyl-2-oxazolidinylidene]-1-phenylethanone) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.372(2) |

| b (Å) | 11.011(2) |

| c (Å) | 11.666(2) |

| β (°) | 109.11(3) |

| Volume (ų) | 1259.7(4) |

| Z | 4 |

The bond lengths within the analogue's enamine moiety (O=C-C=C-N) confirm the presence of significant electron delocalization, with C=C and C=O bond lengths that are characteristic of such conjugated systems. nih.gov This structural information is fundamental to understanding the compound's reactivity and intermolecular interactions.

Powder X-ray Diffraction for Crystalline Phase Identification

A thorough search of scientific databases and literature for powder X-ray diffraction (PXRD) data specific to the crystalline phase of this compound did not yield specific experimental results for this compound. While crystallographic data are available for related heterocyclic compounds and isomers, such as 3-acetyloxazolidin-2-one and 3-acetyloxazolin-2-one, direct analysis of the title compound's crystal structure through PXRD is not publicly documented.

Powder X-ray diffraction is a fundamental analytical technique used to determine the crystalline structure of a solid material. This non-destructive method provides a unique fingerprint of the crystalline phases present in a sample. The analysis involves directing X-rays at a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is characteristic of the material's crystal lattice.

From a PXRD pattern, several key pieces of information about the crystalline material can be deduced:

Crystalline Phase Identification: The positions (2θ values) and relative intensities of the diffraction peaks are unique to a specific crystalline structure. By comparing the experimental pattern to databases like the Powder Diffraction File (PDF) by the International Centre for Diffraction Data (ICDD), the crystalline phase can be identified.

Lattice Parameters: The geometry and size of the unit cell, the fundamental repeating unit of the crystal lattice, can be determined from the peak positions.

Crystallite Size and Strain: The width of the diffraction peaks can provide information about the average size of the crystalline domains and the presence of microstrain within the lattice.

Phase Purity: PXRD can be used to identify the presence of impurities or multiple crystalline phases within a sample.

Although no specific PXRD data for this compound is currently available, a hypothetical analysis would involve the collection of a high-resolution diffraction pattern. The subsequent data processing would allow for the indexing of the diffraction peaks to determine the unit cell parameters and the crystal system (e.g., monoclinic, orthorhombic). Further analysis, potentially employing Rietveld refinement, could provide a more detailed structural solution, including the space group and atomic positions, offering a comprehensive understanding of the compound's solid-state arrangement.

The absence of such data in the public domain suggests that either the compound is often used in a non-crystalline (amorphous) form, or its detailed crystallographic characterization has not yet been published.

Chemical Reactivity and Mechanistic Investigations of 1 4,5 Dihydro 1,3 Oxazol 2 Yl Ethanone

Reactivity of the Dihydro-1,3-oxazole Ring System

The dihydro-1,3-oxazole ring, also known as a 2-oxazoline ring, is a versatile heterocyclic system. Its reactivity is characterized by the presence of a C=N double bond (imine functionality) and an oxygen atom within the five-membered ring.

Electrophilic Substitution Reactions

Direct electrophilic substitution on the dihydro-1,3-oxazole ring of 1-(4,5-dihydro-1,3-oxazol-2-yl)ethanone is not a commonly observed reaction pathway. The ring system is not aromatic and lacks the electron density to readily undergo classical electrophilic aromatic substitution. However, related aromatic oxazole (B20620) systems can undergo electrophilic substitution, preferentially at the C5 position, particularly when activated by electron-donating groups. In the case of the dihydro-oxazole ring, reactions with electrophiles are more likely to occur at the nitrogen or oxygen heteroatoms or lead to ring-opening, rather than substitution on the carbon framework of the ring itself.

Halogenation of 2-alkyloxazolines has been studied, where the addition of bromine can lead to a mixture of products, including ring-opened compounds. nih.gov This suggests that electrophilic attack on the ring can initiate cleavage of the heterocyclic structure.

Nucleophilic Addition Reactions

The imine carbon (C2) of the dihydro-1,3-oxazole ring is electrophilic and susceptible to nucleophilic attack. This reactivity is central to the well-documented cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines. In this process, the nucleophilic nitrogen of a monomer attacks the activated (protonated or alkylated) C2 position of another monomer, leading to ring opening and polymer chain growth. This polymerization is a prime example of a nucleophilic addition to the imine bond, which initiates a ring-opening cascade. nih.govresearchgate.netresearchgate.net

The general mechanism for the initiation and propagation in CROP illustrates this nucleophilic addition:

Table 1: General Steps in Cationic Ring-Opening Polymerization of 2-Substituted-2-Oxazolines

| Step | Description |

| Initiation | An electrophile (e.g., an alkyl halide or a strong acid) activates the oxazoline (B21484) monomer, making the C2 position more susceptible to nucleophilic attack. |

| Propagation | The nitrogen atom of a second monomer acts as a nucleophile, attacking the activated C2 carbon of the initiated monomer. This results in the opening of the five-membered ring and the formation of a growing polymer chain with a reactive cationic terminus. |

| Termination | The polymerization is terminated by the addition of a nucleophile that quenches the propagating cationic species. |

Furthermore, nucleophilic addition can promote ring rearrangement and aromatization in certain terpenoid scaffolds containing related heterocyclic systems. nih.gov While not directly on the target molecule, this highlights the potential for nucleophilic attack to induce significant structural changes.

Ring-Opening and Ring-Transformation Reactions

The dihydro-1,3-oxazole ring can be opened under various conditions, most notably through hydrolysis. Both acidic and basic conditions can facilitate the cleavage of the ring to yield N-(2-hydroxyethyl)amides. Acid-catalyzed hydrolysis typically involves protonation of the ring nitrogen, followed by nucleophilic attack of water at the C2 position, leading to ring opening. researchgate.netscilit.com

The mechanism of acid-catalyzed hydrolysis can be summarized as follows:

Protonation of the imine nitrogen.

Nucleophilic attack of water on the C2 carbon.

Ring opening to form a protonated N-(2-hydroxyethyl)amide intermediate.

Deprotonation to yield the final product.

Ring transformation reactions, where the dihydro-1,3-oxazole ring is converted into a different heterocyclic system, have also been observed. For instance, the isomerization of 3-amido-2-phenyl azetidines can lead to the formation of 2-oxazolines through a ring-opening and subsequent ring-closing mechanism. mdpi.com While this describes a synthetic route to oxazolines, it demonstrates the potential for ring interconversions.

Reactivity of the Ethanone (B97240) Moiety

The ethanone (-COCH₃) group attached to the C2 position of the dihydro-1,3-oxazole ring exhibits typical ketone chemistry, including reactions at the carbonyl group and the α-carbon.

Carbonyl Group Reactivity (e.g., condensation, reduction, oxidation)

The carbonyl group of the ethanone moiety is susceptible to a variety of nucleophilic addition and related reactions.

Condensation Reactions: While specific examples with this compound are not extensively documented, similar ketones undergo condensation reactions. For instance, the Wittig reaction, which converts ketones to alkenes using a phosphonium (B103445) ylide, is a plausible transformation. libretexts.org

Reduction: The carbonyl group can be reduced to a secondary alcohol using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Reductive amination, where the carbonyl is converted to an amine in the presence of an amine and a reducing agent, is another potential reaction, as demonstrated with polymers derived from 2-ethyl-2-oxazoline (B78409). nih.gov

Oxidation: The Baeyer-Villiger oxidation offers a pathway to convert the ethanone group into an ester. This reaction typically employs a peroxy acid (e.g., m-CPBA) to insert an oxygen atom between the carbonyl carbon and the adjacent methyl group. researchgate.netacs.org

Table 2: Plausible Reactions of the Ethanone Carbonyl Group

| Reaction Type | Reagents | Product Type |

| Wittig Reaction | Ph₃P=CH₂ | Alkene |

| Reduction | NaBH₄ | Secondary Alcohol |

| Reductive Amination | R-NH₂, NaBH₃CN | Secondary Amine |

| Baeyer-Villiger Oxidation | m-CPBA | Ester |

α-Carbon Acidity and Enolization Chemistry

The α-hydrogens of the ethanone moiety (the methyl protons) are acidic due to the electron-withdrawing effect of the carbonyl group and the ability of the resulting enolate to be stabilized by resonance.

The formation of an enolate allows for a range of reactions at the α-carbon. For example, deuterium (B1214612) exchange of the α-protons can occur in the presence of a deuterated solvent and a base, providing a method to probe the acidity of these protons. mdpi.com

Exploration of Reaction Mechanisms

The chemical behavior of this compound, also known as 2-acetyl-2-oxazoline, is dictated by the interplay of the oxazoline ring and the acetyl group. The oxazoline moiety can act as a ligand for metal catalysts, while the acetyl group introduces its own characteristic reactivity. Mechanistic explorations of this compound and its analogs have revealed pathways involving catalysis, photochemical transformations, and thermal processes.

While specific catalytic cycles involving this compound as a substrate are not extensively detailed in the literature, the broader class of 2-substituted oxazolines plays a significant role in asymmetric catalysis, primarily as chiral ligands. acs.orgrsc.orgbldpharm.com The nitrogen atom of the oxazoline ring is a key coordination site for transition metals, influencing the stereochemical outcome of various reactions. acs.org

Theoretical studies using Density Functional Theory (DFT) on related 2-acylmethyl-4,4-dimethyl-2-oxazolines have shown that these compounds can exist in keto-enamine tautomeric forms. The enamine tautomer is generally found to be the most stable form in the solid state and in the gas phase. nih.gov This tautomerism is crucial for the compound's ability to act as a ligand, as the enamine form can chelate with metal ions. For instance, a copper(II) complex with a 2-acylmethyl-oxazoline derivative has been synthesized and characterized, demonstrating a distorted square planar geometry around the copper center. This suggests that this compound and its derivatives have considerable potential as ligands in metal-mediated catalysis. nih.gov

In the context of asymmetric catalysis, chiral oxazoline-containing ligands are used in a variety of metal-catalyzed transformations. The stereocenter, typically adjacent to the coordinating nitrogen atom, can effectively control the enantioselectivity of the reaction. acs.org For example, iron bis(oxazoline) complexes are effective catalysts in asymmetric Lewis acid and oxidation reactions. rsc.org Similarly, C2-symmetric tridentate bis(oxazoline) ligands have been employed in the catalytic asymmetric Henry reaction, where a reversal of enantioselectivity can be achieved by switching the metal center from copper(II) to zinc(II). researchgate.net

A general representation of a catalytic cycle where an oxazoline-containing ligand is employed, such as in a palladium-catalyzed reaction, involves the coordination of the ligand to the metal center, followed by the sequential steps of the specific catalytic process (e.g., oxidative addition, migratory insertion, and reductive elimination). The chiral environment created by the oxazoline ligand directs the stereochemical course of the reaction.

Table 1: Examples of Asymmetric Reactions Catalyzed by Metal-Oxazoline Complexes

| Reaction Type | Metal Catalyst | Chiral Ligand Type | Achieved Enantioselectivity (up to) |

| Henry Reaction | Cu(OTf)₂ | C₂-Symmetric Tridentate Bis(oxazoline) | 85% ee |

| Henry Reaction | Et₂Zn | C₂-Symmetric Tridentate Bis(oxazoline) | 85% ee |

| Various | Iron | Bis(oxazoline) | High |

Note: This table represents the utility of the oxazoline scaffold in catalysis and does not specifically detail reactions of this compound as a substrate.

The photochemical behavior of this compound is not well-documented in dedicated studies. However, the presence of a carbonyl group in the acetyl moiety suggests the potential for typical photochemical reactions of ketones. General photochemical processes such as [2+2] cycloadditions are plausible. youtube.comacs.org In a photochemical [2+2] cycloaddition, the absorption of light excites an alkene to a higher energy state, which can then react with another ground-state alkene in a concerted, one-step mechanism to form a cyclobutane (B1203170) ring. youtube.com Photoaddition reactions of acetylpyridines with silyl (B83357) ketene (B1206846) acetals have been shown to proceed via either a single electron transfer (SET) pathway to yield β-hydroxyesters or through an excited state [2+2] cycloaddition to form oxetanes. nih.gov The carbonyl group, rather than the heterocyclic ring, was the reactive site in these transformations. nih.gov

Some oxazoline derivatives have been designed as photo-responsive materials. For example, polymers containing 2-oxazoline side chains functionalized with azobenzene (B91143) units exhibit photo-isomerization, which is key to their application in light-responsive systems. nih.gov Additionally, thiol-substituted poly(2-oxazoline)s have been developed with photolabile protecting groups, such as the 2-nitrobenzyl group. Upon UV irradiation, these protecting groups are cleaved, allowing for subsequent reactions of the liberated thiol. nih.gov

Thermal transformations of oxazolines are often associated with synthetic procedures at high temperatures. For instance, 2-ethyl-2-oxazoline can be synthesized by heating N-(2-hydroxyethyl)propionamide to 260–280 °C to induce dehydration. wikipedia.org This indicates a considerable thermal stability of the oxazoline ring. Thermal degradation studies have primarily focused on poly(2-oxazoline)s, which are the products of the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines. mdpi.com The driving force for this polymerization is the enthalpic gain from the isomerization of the cyclic imino ether to the more stable tertiary amide in the polymer backbone. nih.gov

Kinetic and thermodynamic data specifically for the transformations of this compound are limited. However, studies on analogous compounds and related processes provide valuable insights.

The hydrolysis of 2-methyl-2-oxazoline (B73545), a close structural analog, has been studied kinetically. The decomposition in aqueous solution follows first-order kinetics with respect to the total oxazoline concentration at a given pH. researchgate.net The rate of this hydrolysis is pH-dependent. acs.org The generally accepted mechanism for the hydrolysis of 2-methyl-2-oxazoline involves the formation of a hydroxy-oxazolidine intermediate. researchgate.net

Kinetic investigations have also been extensively performed on the acid-catalyzed hydrolysis of poly(2-ethyl-2-oxazoline). rsc.orgnih.govresearchgate.netugent.be The hydrolysis of the polymer has been reported to be a first-order reaction. researchgate.net Increasing the temperature significantly accelerates the hydrolysis rate. rsc.org For example, the hydrolysis is much faster at 180 °C compared to 100 °C. rsc.orgugent.be

From a thermodynamic perspective, the cationic ring-opening polymerization (CROP) of 2-oxazoline monomers is an important transformation. This process is generally thermodynamically favorable, driven by the enthalpic gain from the conversion of the cyclic imino ether linkage in the monomer to the more stable tertiary amide bond in the resulting polymer. nih.gov While the polymerization has a negative entropy change, the enthalpy release is sufficient to drive the reaction, often at elevated temperatures. nih.gov

DFT studies on 2-acylmethyl-4,4-dimethyl-2-oxazolines have provided insights into the relative stabilities of their tautomers. In the gas phase, the enamine tautomer is calculated to be more stable than the keto and (Z)-enol forms. nih.gov The energy difference between the enamine and keto tautomers is relatively low for some derivatives, suggesting that both forms can be present in equilibrium in solution. nih.gov

Table 2: Summary of Kinetic and Thermodynamic Findings for Oxazoline Systems

| System | Transformation | Key Findings |

| 2-Methyl-2-oxazoline | Aqueous Decomposition | First-order kinetics with respect to oxazoline; pH-dependent rate. researchgate.netacs.org |

| Poly(2-ethyl-2-oxazoline) | Acid-Catalyzed Hydrolysis | First-order reaction; rate increases with temperature. rsc.orgresearchgate.net |

| 2-Oxazoline Monomers | Cationic Ring-Opening Polymerization | Thermodynamically driven by enthalpic gain from ring opening. nih.gov |

| 2-Acylmethyl-4,4-dimethyl-2-oxazolines | Tautomerism (DFT Study) | Enamine tautomer is the most stable in the gas phase. nih.gov |

Computational Chemistry and Theoretical Characterization of 1 4,5 Dihydro 1,3 Oxazol 2 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of 1-(4,5-Dihydro-1,3-oxazol-2-yl)ethanone at the molecular level. These computational methods provide insights into the molecule's geometry, orbital energies, and charge distribution, which are crucial for predicting its reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311G(d,p), would be utilized to determine its optimized molecular geometry. This process minimizes the energy of the molecule to find its most stable three-dimensional conformation. The resulting optimized structure provides precise bond lengths and bond angles, which are essential for understanding the molecule's steric and electronic properties.

Table 1: Theoretical Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| C-C (acetyl) | 1.52 Å | |

| C-N (oxazoline) | 1.28 Å | |

| C-O (oxazoline) | 1.35 Å | |

| Bond Angle | O=C-C | 120.5° |

| C-C-N | 118.0° |

Note: The data in this table is hypothetical and serves as an example of what would be presented from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Hypothetical Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: The data in this table is hypothetical and is representative of typical FMO analysis results.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intermolecular interactions within a molecule. It provides a detailed picture of the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis can reveal hyperconjugative interactions that contribute to the stability of the molecule. For this compound, NBO analysis would identify key donor-acceptor interactions, such as those involving the lone pairs of the oxygen and nitrogen atoms and the π-orbitals of the carbonyl group. These interactions are quantified by the second-order perturbation energy, E(2), where a higher value indicates a stronger interaction.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Hypothetical Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π*(C=O) | 5.8 |

| LP(2) O (carbonyl) | σ*(C-N) | 2.1 |

Note: The data in this table is hypothetical and illustrates the type of information obtained from an NBO analysis.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and structural changes of this compound. These simulations can reveal the most populated conformations of the molecule in different environments, such as in a vacuum or in a solvent. The analysis of the simulation trajectory can also provide information about the fluctuations of bond lengths, bond angles, and dihedral angles, offering a dynamic picture of the molecule's structure.

In Silico Analysis of Molecular Interactions

The study of molecular interactions is crucial for understanding how this compound might interact with other molecules, such as biological targets or solvents.

Computational Docking for Understanding Molecular Recognition and Binding Sites

Computational docking is a powerful in silico tool used to predict the preferred orientation of a molecule when bound to a second, typically a larger receptor molecule such as a protein. This method is instrumental in understanding molecular recognition and identifying potential binding sites, which is a cornerstone of rational drug design. For this compound, while specific docking studies are not documented, insights can be gleaned from research on analogous heterocyclic structures.

Molecular docking studies on various oxazoline (B21484), oxadiazole, and thiazoline (B8809763) derivatives have demonstrated their potential to interact with a range of biological targets. For instance, novel oxazoline and thiazoline derivatives of fatty acid esters have been investigated as potential inhibitors of microbial enzymes like peptide deformylase (PDF) and cytochrome P450-14DM. researchgate.net These studies often reveal that the heterocyclic ring, in this case, the dihydro-oxazole ring, plays a crucial role in forming key interactions within the active site of the target protein. Hydrogen bonding and hydrophobic interactions are commonly observed modes of binding.

Illustrative Docking Study Data for Analogous Compounds:

To illustrate the type of data generated from such studies, the following table presents hypothetical docking scores and interacting residues for this compound with a generic protein kinase active site, based on findings for similar heterocyclic kinase inhibitors.

| Parameter | Value | Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -7.5 | VAL 23, LYS 45, LEU 98, ASP 110 |

| Hydrogen Bonds | 2 | LYS 45 (backbone C=O), ASP 110 (side chain -COOH) |

| Hydrophobic Interactions | 4 | VAL 23, ALA 43, LEU 98, ILE 108 |

This table is for illustrative purposes and is based on typical results for related compounds.

Structure-Reactivity and Structure-Property Relationship Studies

Structure-Reactivity and Structure-Property Relationship (SAR and SPR) studies are fundamental to medicinal chemistry and materials science. They aim to correlate the chemical structure of a compound with its resulting biological activity or physical properties. For this compound, while specific SAR and SPR studies are not available, general principles derived from related heterocyclic systems can be applied.

The reactivity of the oxazoline ring is a key determinant of its chemical behavior. The ring is generally stable but can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening. The ethanone (B97240) substituent at the 2-position introduces a reactive carbonyl group that can undergo a variety of chemical transformations, serving as a handle for further functionalization.

Quantitative Structure-Activity Relationship (QSAR) studies on other heterocyclic compounds, such as isoxazoline (B3343090) derivatives, have shown that insecticidal activity can be influenced by electronic distribution and steric factors. nih.gov For this compound, it can be postulated that modifications to the ethanone side chain or substitutions on the oxazoline ring would significantly impact its physicochemical properties and, consequently, its biological activity.

Illustrative Physicochemical Properties and Their Potential Impact:

The following table outlines key physicochemical properties that would be relevant in a QSAR study of this compound and its derivatives, along with their likely influence on the compound's behavior.

| Property | Definition | Potential Impact on Activity/Properties |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Influences absorption, distribution, and bioavailability. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Affects membrane permeability and solubility. |

| Hydrogen Bond Donors/Acceptors | The number of functional groups capable of donating or accepting hydrogen bonds. | Crucial for target binding and aqueous solubility. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Correlates with drug transport properties, including blood-brain barrier penetration. |

Further research, including synthesis of a library of derivatives and subsequent biological testing, would be necessary to establish concrete SAR and SPR for this class of compounds.

Applications in Synthetic Chemistry and Materials Science for 1 4,5 Dihydro 1,3 Oxazol 2 Yl Ethanone Scaffolds

Role as Synthons and Building Blocks in Complex Organic Synthesis

The 2-acetyl-2-oxazoline moiety serves as a versatile synthon, a building block from which more complex molecular structures can be assembled. The presence of both an electrophilic carbonyl group and a nucleophilic nitrogen atom within the oxazoline (B21484) ring, along with the potential for ring-opening reactions, provides a rich platform for a variety of chemical transformations.

Precursors for Advanced Heterocyclic Architectures

The 1-(4,5-dihydro-1,3-oxazol-2-yl)ethanone scaffold is a valuable precursor for the synthesis of more complex heterocyclic systems. The inherent reactivity of the acetyl group and the oxazoline ring can be exploited to construct fused or substituted heterocyclic architectures. For instance, the ketone functionality can undergo condensation reactions with various dinucleophiles to form new rings. While specific examples directly utilizing this compound are not extensively documented in readily available literature, the general reactivity pattern of 2-acyl-oxazolines suggests their potential in constructing larger heterocyclic frameworks. For example, reactions with hydrazine (B178648) derivatives could lead to the formation of pyrazole-fused oxazolines, and condensations with amidines or guanidines could potentially yield pyrimidine-containing structures. The oxazoline ring itself can be considered a masked amino alcohol, which can be revealed through hydrolysis, providing further opportunities for derivatization and the synthesis of diverse heterocyclic compounds.

Intermediates in Total Synthesis of Natural Products

Oxazoline rings are prevalent structural motifs in a wide array of natural products, many of which exhibit significant biological activity. nih.gov Consequently, synthetic intermediates containing the oxazoline moiety are of great interest to synthetic chemists. While a direct application of this compound as a key intermediate in a published total synthesis of a natural product is not prominently reported, its structural elements are found in more complex building blocks used for such purposes. The synthesis of natural products often involves the coupling of intricate fragments, and a molecule like 2-acetyl-2-oxazoline could, in principle, be elaborated into a more complex segment for incorporation into a larger natural product scaffold. The field of natural product synthesis is vast, and the utility of this specific building block may be found in less broadly indexed sources or could represent an underexplored opportunity.

Applications in Catalysis and Ligand Design

The 4,5-dihydro-1,3-oxazole (oxazoline) ring is a cornerstone of privileged chiral ligands in asymmetric catalysis. The ability to readily synthesize chiral oxazolines from readily available chiral amino alcohols has led to the development of a vast library of ligands that have proven effective in a multitude of stereoselective transformations.

Development of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is paramount for the advancement of asymmetric catalysis, which aims to produce enantiomerically pure compounds. The oxazoline moiety is a key component in many successful chiral ligands due to its steric and electronic properties, which can effectively influence the stereochemical outcome of a catalytic reaction. While this compound itself is achiral, it can serve as a scaffold for the introduction of chirality. For instance, the acetyl group can be reduced to a hydroxyl group, which can then be resolved or used as a handle for the attachment of chiral auxiliaries. More commonly, chiral oxazoline ligands are synthesized from chiral amino alcohols, leading to chirality at the 4- and/or 5-positions of the oxazoline ring. These chiral oxazoline-containing ligands, often bidentate or tridentate, are widely used in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, hydrosilylations, aldol (B89426) reactions, and Diels-Alder reactions.

A notable class of such ligands are pyridine-oxazolines (PyOx), which have been extensively studied and have shown remarkable success in asymmetric catalysis. The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties to achieve high enantioselectivities in various reactions.

Metal Complexation Studies and Catalytic Performance

The nitrogen atom of the oxazoline ring and the oxygen atom of the acetyl group in this compound and its derivatives can act as a bidentate chelating ligand for various metal ions. The resulting metal complexes can exhibit interesting catalytic properties.

Research has shown that 2-acylmethyl-2-oxazolines, a class of compounds to which this compound belongs, have considerable potential as ligands in coordination chemistry and metal-mediated catalysis. A study on the tautomerism and metal complexation of these compounds reported the synthesis and characterization of a copper(II) complex. In this complex, the deprotonated enol form of the 2-acylmethyl-2-oxazoline acts as a bidentate ligand, coordinating to the copper center through the enolate oxygen and the oxazoline nitrogen.

| Parameter | Value |

|---|---|

| Metal Center | Copper(II) |

| Ligand | Deprotonated 2-acylmethyl-2-oxazoline |

| Coordination Geometry | Distorted Square Planar |

| Coordination Sites | Enolate Oxygen and Oxazoline Nitrogen |

The catalytic performance of such complexes is an area of active research. The coordination environment around the metal center, which is dictated by the structure of the oxazoline ligand, can significantly influence the catalytic activity and selectivity in various organic transformations. For example, copper complexes with oxazoline-containing ligands have been investigated for their catalytic activity in the reduction of nitro compounds.

Integration in Advanced Materials Chemistry

The unique chemical properties of the oxazoline ring have also been harnessed in the field of materials science, particularly in the synthesis of functional polymers. While the direct integration of the small molecule this compound into materials is not as widespread as its use in organic synthesis, the broader class of 2-oxazolines serves as important monomers for the production of poly(2-oxazoline)s (POx).

POx are a class of polymers with a polyamide backbone that are synthesized via cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines. nih.gov These polymers have gained significant attention as biomaterials due to their biocompatibility, low immunogenicity, and tunable properties. vt.edu The properties of POx can be readily tailored by varying the substituent at the 2-position of the oxazoline monomer.

While this compound itself is not a typical monomer for CROP due to the reactivity of the acetyl group under polymerization conditions, its derivatives or related structures could potentially be used to introduce specific functionalities into POx chains. For instance, a protected form of the acetyl group could be envisioned on a 2-oxazoline monomer, which after polymerization, could be deprotected to reveal the ketone functionality for post-polymerization modification. This would allow for the grafting of other molecules or polymers onto the POx backbone, leading to the creation of advanced materials such as hydrogels, drug delivery systems, and functional coatings. frontiersin.org

The development of functional monomers is crucial for the design of advanced polymer architectures. For example, 2-isopropenyl-2-oxazoline (B30960) is a versatile monomer that can undergo vinyl polymerization to produce polymers with pendant oxazoline groups, which are available for further chemical modification. vt.edu This highlights the potential for designing oxazoline-based monomers with specific functionalities, including those related to the acetyl group, for the synthesis of novel materials.

| Application Area | Description |

|---|---|

| Drug Delivery | Encapsulation and targeted release of therapeutic agents. |

| Tissue Engineering | Scaffolds and hydrogels for cell growth and tissue regeneration. frontiersin.org |

| Functional Coatings | Antifouling and biocompatible surfaces for medical devices. |

| Stimuli-Responsive Materials | Polymers that respond to changes in temperature, pH, or other stimuli. |

Exploration in Photoluminescent Materials and Dye Development

The 4,5-dihydro-1,3-oxazole (oxazoline) scaffold is a key structural motif in the design of advanced materials with tailored photophysical properties. While direct studies on this compound are not extensively documented in the reviewed literature, the broader class of oxazoline-containing compounds has been significantly explored for applications in photoluminescent materials and the development of novel dyes.

Researchers have successfully incorporated oxazoline moieties into sophisticated molecular architectures, leading to materials with unique light-emitting characteristics. A notable area of investigation is the development of heteroleptic iridium(III) complexes. These complexes, featuring oxazoline-based ancillary ligands, have demonstrated high efficiency as phosphorescent emitters in organic light-emitting devices (OLEDs). The oxazoline ring influences the electronic properties of the metal complex, enabling fine-tuning of emission colors and performance. For instance, iridium complexes with a 2-(2'-hydroxyphenyl)-2-oxazoline ligand have been synthesized and characterized for their photoluminescence and electroluminescence, showing promise for highly efficient green and yellow light emission in PhOLEDs. rsc.orgworktribe.com

The photophysical properties of one such complex, bis-(2-phenylpyridine)(2-(2′-hydroxyphenyl)-2-oxazoline)iridium(III) [(ppy)2Ir(oz)], highlight its potential as a green emitter in OLEDs. The device performance data is summarized in the table below.

| Parameter | Value |

| Maximum Brightness | 61,560 cd m⁻² (at 16 V) |

| Maximum Luminance Efficiency | 66.2 cd A⁻¹ |

| External Quantum Efficiency | 17.1% |

| Power Efficiency | 54 lm W⁻¹ |

| CIE Coordinates (at 10,000 cd m⁻²) | (0.35, 0.61) |

| Turn-on Voltage | 3.5–3.7 V |

| (Data sourced from studies on (ppy)2Ir(oz)-based devices) rsc.orgworktribe.com |

Furthermore, the oxazole (B20620) ring has been integrated into π-conjugated systems to create novel fluorescent dyes. These dyes exhibit emissions across the visible spectrum and possess significant Stokes shifts, which is a desirable characteristic for fluorescent probes. The electronic properties and fluorescence of these dyes can be modulated by introducing different substituents on the oxazole or the conjugated system. Studies on 5-aryl and 2-aryl oxazoles have shown that the position of the donor group on the oxazole ring can significantly impact the quantum yield of fluorescence. researchgate.net

In the realm of dye development, oxazoline and the related oxazolone (B7731731) structures have been utilized as building blocks for azo dyes. rsc.orgnih.gov These dyes are a major class of synthetic colorants with wide-ranging applications. The incorporation of the oxazoline moiety can influence the color, fastness, and other properties of the resulting dyes. nih.gov

Components for Biosensors and Photosensitive Devices

The oxazoline scaffold is also a valuable component in the design of materials for biosensors and photosensitive devices. The versatility of oxazoline chemistry allows for the creation of polymers, specifically poly(2-oxazoline)s (POx), with properties that are highly suitable for biomedical applications, including the development of biosensors. nih.gov

Poly(2-oxazoline)s are a class of polymers that are biocompatible and exhibit "stealth" behavior, similar to polyethylene (B3416737) glycol (PEG), which makes them attractive for use in biological systems. nih.govnih.gov Their properties can be readily tuned by modifying the side chains, allowing for the introduction of responsive functionalities. This has led to the development of stimuli-responsive POx-based materials that can react to changes in their environment, such as light. nih.govresearchgate.net These light-responsive polymers can be designed to undergo photoinduced isomerization or photochromism, making them suitable for applications in photosensitive devices. nih.gov

A specific example of the application of oxazolines in photosensitive materials is the development of thiol-substituted poly(2-oxazoline)s that incorporate photolabile protecting groups. In these systems, UV light can be used to deprotect thiol functionalities, which can then undergo a thiol-ene coupling reaction to form a crosslinked network. This process allows for the creation of hydrogels with spatio-temporal control, a feature that is highly desirable for the fabrication of microarrays and other patterned surfaces used in biosensing and other photosensitive device applications. mdpi.com

The general structure of these photosensitive polymers involves a poly(2-oxazoline) backbone with pendant groups that can be activated by light. For example, a novel oxazoline monomer, 2-{2-[(2-nitrobenzyl)thio]ethyl}-4,5-dihydrooxazole, has been synthesized for this purpose. The 2-nitrobenzyl group serves as a photolabile protecting group for the thiol. Copolymers of this monomer with 2-ethyl-2-oxazoline (B78409) can be irradiated with UV light to trigger a tandem reaction of deprotection and crosslinking. mdpi.com

While the direct use of this compound in these applications is not explicitly detailed in the available literature, the established utility of the broader oxazoline and poly(2-oxazoline) families of compounds underscores the potential of this chemical scaffold in the ongoing development of advanced photoluminescent materials, dyes, biosensors, and photosensitive devices.

Future Directions and Emerging Research Avenues for 1 4,5 Dihydro 1,3 Oxazol 2 Yl Ethanone

Innovations in Sustainable Synthesis and Scalable Production

The future of chemical manufacturing for compounds like 1-(4,5-dihydro-1,3-oxazol-2-yl)ethanone is increasingly tied to the principles of green chemistry and the development of highly efficient, scalable production methods.

Sustainable Synthesis: Research is shifting away from traditional synthetic routes towards more environmentally benign methodologies. A key focus is the development of catalytic systems that are both efficient and reusable. For instance, the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or nanoparticles, is a promising avenue. wikipedia.orgrsc.org These catalysts can facilitate the synthesis under milder reaction conditions, often in greener solvents like water or ethanol, and can be easily recovered and reused, which significantly reduces waste and cost. rsc.org The design of synthetic protocols that adhere to green chemistry principles, such as having a high atom economy and a low E-factor (Environmental factor), is becoming a standard for new route development. rsc.org

Scalable Production: For industrial applications, the transition from laboratory-scale synthesis to large-scale production presents significant challenges. Flow chemistry is emerging as a powerful solution. The use of autonomous self-optimizing flow machines can enable the synthesis of oxazoline-containing compounds at a scale of hundreds of milligrams per hour, a significant increase over batch processing. rsc.org This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and greater consistency. High-throughput experimentation, potentially using robotic platforms, can rapidly screen various catalysts and reaction conditions to identify optimal parameters for scalable synthesis. d-nb.info

Table 1: Comparison of Synthesis Methodologies

| Feature | Traditional Batch Synthesis | Sustainable Flow Synthesis |

|---|---|---|

| Solvents | Often relies on volatile organic compounds | Prioritizes water, ethanol, or solvent-free conditions wikipedia.orgrsc.org |

| Catalysts | May use stoichiometric or homogeneous catalysts | Employs reusable heterogeneous catalysts (e.g., ZnO nanoparticles) rsc.org |

| Efficiency | Variable yields, potential for side reactions | High yields, improved selectivity, and rapid optimization rsc.org |

| Scalability | Challenging to scale up safely and efficiently | Amenable to large-scale, continuous production rsc.org |

| Waste | Generates significant chemical waste | Minimizes waste through catalyst recycling and higher efficiency rsc.org |

Development of Novel Characterization Methodologies

While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental for characterizing this compound, future research will likely focus on more advanced and in-depth characterization methods.

The detailed structural analysis of derivatives and reaction intermediates is crucial. Advanced NMR techniques, including two-dimensional methods, are used to elucidate complex structures and study dynamic processes. researchgate.netresearchgate.net For chiral derivatives of oxazolines, specialized techniques are necessary to determine enantiomeric purity and absolute configuration.

In the context of polymerization reactions where oxazolines are used as monomers, techniques like Size Exclusion Chromatography (SEC) are employed to determine molecular weight and distribution. vt.edu For the small molecule itself, coupling analytical techniques with reaction monitoring (in-situ analysis) can provide real-time data on reaction kinetics and mechanism, leading to a deeper understanding of its formation and reactivity. Mass spectrometry techniques with high mass accuracy and resolution are invaluable for identifying byproducts and degradation products, even at trace levels.

Table 2: Advanced Characterization Techniques

| Technique | Application for this compound | Reference |

|---|---|---|

| 2D NMR Spectroscopy | Elucidation of complex molecular structures and stereochemistry of derivatives. | researchgate.net |

| High-Resolution Mass Spectrometry | Precise mass determination, impurity profiling, and identification of reaction intermediates. | |

| In-situ Reaction Monitoring (e.g., ReactIR) | Real-time tracking of reaction kinetics and mechanism of synthesis. | |

| X-ray Crystallography | Definitive determination of the three-dimensional molecular structure in the solid state. | researchgate.net |

Predictive Modeling and Machine Learning for Compound Design

The integration of computational tools, particularly predictive modeling and machine learning (ML), is set to revolutionize the design and discovery of new compounds based on the this compound scaffold.

Machine learning algorithms can be trained on existing experimental data to predict the outcomes of chemical reactions, including yield and selectivity, with remarkable accuracy. d-nb.info This approach can significantly reduce the number of experiments needed, saving time and resources. For instance, ML models can help identify the optimal catalyst or reaction conditions for synthesizing a specific derivative. d-nb.infomdpi.com

Furthermore, these computational methods can predict the physicochemical and biological properties of virtual compounds before they are ever synthesized. mdpi.com By building quantitative structure-activity relationship (QSAR) models, researchers can design new derivatives of this compound with desired properties, such as enhanced catalytic activity or specific biological functions. Molecular docking and dynamics simulations can be used to predict how these designed molecules will interact with biological targets, guiding the development of new therapeutic agents. mdpi.comnih.gov ML-based approaches are also being developed to understand complex reaction mechanisms, such as the origin of asymmetric induction in reactions involving chiral oxazoline (B21484) ligands. chinesechemsoc.org

Discovery of Undiscovered Chemical Transformations and Reactivity Patterns

While some reactivity patterns of the oxazoline ring are known, such as its hydrolysis under acidic conditions, there remains a vast, unexplored landscape of chemical transformations for this compound. acs.orgwikipedia.org Future research will focus on uncovering novel reactions and understanding the subtle factors that govern its reactivity.

The acetyl group attached to the oxazoline ring is a key functional handle that can be exploited for a variety of transformations. Research could explore aldol-type condensations, reductions, or conversions to other functional groups, leading to a diverse library of new derivatives. The oxazoline ring itself can participate in various reactions. For instance, ring-opening reactions under different conditions (nucleophilic, electrophilic, or reductive) could provide access to novel amino alcohol derivatives. nih.gov

The development of new catalytic systems could unlock previously inaccessible reaction pathways. For example, transition-metal catalysis might enable novel cross-coupling reactions or cycloadditions involving the oxazoline ring. A deeper understanding of the interplay between the acetyl group and the oxazoline ring is needed to predict and control these new transformations.

Table 3: Potential Areas for Reactivity Discovery

| Reaction Type | Potential Outcome |

|---|---|

| Reactions at the Acetyl Group | Synthesis of α-functionalized derivatives, chain extensions. |

| Catalytic Ring-Opening | Access to functionalized N-(2-hydroxyethyl)amides. |

| Cycloaddition Reactions | Formation of novel bicyclic or spirocyclic heterocyclic systems. |

| Metal-Catalyzed Cross-Coupling | Introduction of new substituents at various positions on the ring. |

Q & A

Q. Critical Parameters :

- pH Control : Acidic conditions (pH 4–6) prevent side reactions like hydrolysis of the oxazole ring .

- Temperature : Excess heat (>100°C) may degrade the oxazoline moiety; reflux in low-boiling solvents (e.g., THF) is preferred .

- Catalyst Selection : Lewis acids (e.g., ZnCl₂) improve regioselectivity during cyclization .

Basic: What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Q. Methodological Answer :

- 1H/13C NMR :

- Oxazole Protons : Doublets at δ 4.2–4.5 ppm (CH₂ adjacent to N) and δ 6.8–7.1 ppm (oxazole C-H) .

- Carbonyl Signal : Sharp singlet at δ 200–210 ppm in 13C NMR .

- IR Spectroscopy : Strong C=O stretch at 1680–1720 cm⁻¹ and C-N absorption at 1240–1280 cm⁻¹ .

- X-ray Crystallography : SHELX software refines unit cell parameters to confirm planar oxazole geometry and hydrogen-bonding networks .

Advanced: How can researchers resolve contradictions in reported biological activities of oxazole derivatives like this compound?

Q. Methodological Answer :

Structure-Activity Relationship (SAR) Studies :

- Modify substituents (e.g., methyl or phenyl groups) on the oxazole ring and compare bioactivity trends .

- Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases) .

Assay Standardization :

- Replicate assays under identical conditions (e.g., cell lines, incubation time) to isolate variable outcomes .

- Validate results via orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) .

Advanced: What experimental strategies optimize regioselectivity in functionalizing this compound for materials science applications?

Q. Methodological Answer :

Directed Metalation :

- Use LDA (lithium diisopropylamide) at −78°C to deprotonate the α-position to the carbonyl, enabling electrophilic substitution .

Cross-Coupling Reactions :

- Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups at the oxazole C-5 position .

Computational Guidance :

- DFT calculations (Gaussian 09) predict reactive sites by analyzing Fukui indices and electron density maps .

Safety: What protocols mitigate risks when handling this compound in laboratory settings?

Q. Methodological Answer :

- PPE Requirements : Nitrile gloves, ANSI-approved goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .

- Storage : Store in amber glass at 2–8°C under inert gas (N₂) to prevent oxidation .

Advanced: How should researchers design kinetic studies to elucidate degradation pathways of this compound under varying pH conditions?

Q. Methodological Answer :

pH-Dependent Stability :

- Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC (C18 column, UV detection at 254 nm) at 25°C and 40°C .

Mechanistic Probes :

- Isotope labeling (e.g., ¹⁸O in H₂O) to track hydrolysis of the oxazole ring via LC-MS .

Kinetic Modeling :

Featured Recommendations

| Most viewed | ||